MFCD18314882
Description
Such compounds are frequently employed as intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) due to their stability and reactivity . While specific data on MFCD18314882’s molecular formula, synthesis, or biological activity are unavailable, its MDL classification suggests structural similarities to boronic acids or halogenated aromatics, which are pivotal in medicinal chemistry and agrochemical development .
Properties
IUPAC Name |
methyl 2-chloro-4-(4-formyl-3-hydroxyphenyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c1-20-15(19)12-5-4-9(6-13(12)16)10-2-3-11(8-17)14(18)7-10/h2-8,18H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLIYWJVANIQSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)C=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685358 | |
| Record name | Methyl 3-chloro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261988-50-4 | |
| Record name | Methyl 3-chloro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol typically involves the reaction of 3-chloro-4-methoxycarbonylbenzaldehyde with phenol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol group.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenols depending on the substituent introduced.
Scientific Research Applications
5-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The chloro and methoxycarbonyl groups may also contribute to its overall reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares hypothetical properties of MFCD18314882 (inferred from MDL-classified analogs) with structurally related compounds described in the evidence. Key parameters include physicochemical properties, bioavailability, and synthetic accessibility:
Key Findings:
This compound’s inferred moderate Log Po/w (1.5–2.5) aligns with boronic acids (Log Po/w = 2.15) but contrasts with sulfur-containing aromatics (Log Po/w = 1.64) .
Bioactivity Profiles :
- Boron-containing analogs (e.g., CAS 1046861-20-4) demonstrate blood-brain barrier (BBB) penetration, making them candidates for CNS-targeted therapies. In contrast, nitrogen-rich heterocycles (e.g., CAS 918538-05-3) are BBB-impermeable, favoring peripheral applications .
- Leadlikeness scores (≤1.0) across all compounds suggest adherence to drug-likeness rules, though halogenated derivatives may require optimization for toxicity .
Synthetic Challenges :
- Boronic acids require palladium-catalyzed cross-coupling (e.g., Suzuki reactions), achieving yields >80% under optimized conditions (75°C, 1.3 hours) .
- Halogenated pyrrolo-pyridines (e.g., CAS 918538-05-3) involve multi-step syntheses with lower yields (~74%) due to steric hindrance and side reactions .
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